molecular formula C14H14N4O4S B2378150 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid CAS No. 888428-08-8

2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

Cat. No. B2378150
M. Wt: 334.35
InChI Key: ALIGVYVSDYPJQL-UHFFFAOYSA-N
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Description

2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .


Synthesis Analysis

Yamada et al. have designed and synthesized a novel aminothiazole inhibitor of TNIK, 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide (KY-05009 (3)) . It was shown to be a potent inhibitor of TNIK attenuating β-catenin/TCF4-mediated transcription and MLK1 with IC 50 values of 9 and 18 nM in a kinase assay .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives is a fundamental part of some clinically applied anticancer drugs .

Future Directions

The future directions in the research of 2-aminothiazole derivatives involve investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects . This is more desirable considering the broad pharmacological spectrum of 2-aminothiazole scaffold .

properties

IUPAC Name

2-[[4-amino-5-[(4-methylbenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-7-2-4-8(5-3-7)12(21)16-10-11(15)17-14(18-13(10)22)23-6-9(19)20/h2-5H,6H2,1H3,(H,16,21)(H,19,20)(H3,15,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIGVYVSDYPJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

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